8-(3-methoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione
Overview
Description
8-(3-methoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, a methyl group, and a propenyl group attached to an imidazo[2,1-f]purine core. Its intricate structure suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-methoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione typically involves multi-step organic reactions. The initial steps often include the preparation of intermediate compounds such as substituted purines and imidazoles. These intermediates are then subjected to various reaction conditions, including alkylation, cyclization, and condensation reactions, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors. The specific methods would depend on the desired purity and quantity of the compound.
Chemical Reactions Analysis
Types of Reactions
8-(3-methoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxyphenyl, methyl, and propenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may exhibit biological activities that make it useful in studying cellular processes.
Medicine: Its unique structure suggests potential as a lead compound for drug development.
Industry: It could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 8-(3-methoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione exerts its effects likely involves interactions with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 8-(3-methoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione
- 8-(3-hydroxyphenyl)-1-methyl-3-(2-methyl-2-propen-1-yl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
- 8-(3-ethoxyphenyl)-1-methyl-3-(2-methyl-2-propen-1-yl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This could include differences in reactivity, stability, and biological activity.
Properties
IUPAC Name |
6-(3-methoxyphenyl)-4-methyl-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-12(2)11-24-17(25)15-16(21(3)19(24)26)20-18-22(8-9-23(15)18)13-6-5-7-14(10-13)27-4/h5-7,10H,1,8-9,11H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWYJCDMTGWUGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=O)C2=C(N=C3N2CCN3C4=CC(=CC=C4)OC)N(C1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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